molecular formula C34H50O B14593013 1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one CAS No. 61314-36-1

1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one

Cat. No.: B14593013
CAS No.: 61314-36-1
M. Wt: 474.8 g/mol
InChI Key: SRHVJNNYAUTZMW-UHFFFAOYSA-N
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Description

1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one is a chemical compound known for its unique structure and properties It is characterized by a fluorenyl group attached to a nonanone chain, with a methylundecyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of fluorenone derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with cellular enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one is unique due to its combination of a fluorenyl group with a long alkyl chain, providing distinct physical and chemical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

61314-36-1

Molecular Formula

C34H50O

Molecular Weight

474.8 g/mol

IUPAC Name

1-[7-(3-methylundecyl)-9H-fluoren-2-yl]nonan-1-one

InChI

InChI=1S/C34H50O/c1-4-6-8-10-12-14-16-27(3)18-19-28-20-22-32-30(24-28)26-31-25-29(21-23-33(31)32)34(35)17-15-13-11-9-7-5-2/h20-25,27H,4-19,26H2,1-3H3

InChI Key

SRHVJNNYAUTZMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)CCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCCCCCC

Origin of Product

United States

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